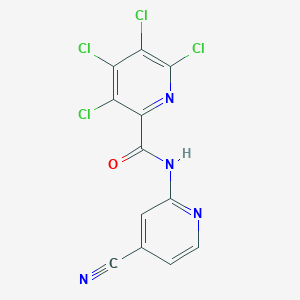
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is a chlorinated heterocyclic compound It belongs to the class of perhalogenated pyridines, which are known for their high reactivity and broad applications in various fields of chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of pentachloropyridine with appropriate nucleophiles. One common method includes the reaction of pentachloropyridine with 4-cyanopyridine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with various nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, depending on the nucleophile used. These products can have diverse applications in organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Industry: The compound can be used in the development of new agrochemicals and materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is not well-documented. its reactivity is primarily due to the electron-deficient nature of the chlorinated pyridine ring, which makes it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to create new compounds with desired biological or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloropyridine: A closely related compound used as a precursor in the synthesis of various chlorinated pyridine derivatives.
2,3,5,6-tetrachloro-4-mercaptopyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
Uniqueness
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to the presence of both the tetrachloropyridine and cyanopyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
3,4,5,6-tetrachloro-N-(4-cyanopyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4N4O/c13-7-8(14)10(20-11(16)9(7)15)12(21)19-6-3-5(4-17)1-2-18-6/h1-3H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWDDYPXGEDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














